4-Amino-6-methylthiochroman 1,1-dioxide 4-Amino-6-methylthiochroman 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15971612
InChI: InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3
SMILES:
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

4-Amino-6-methylthiochroman 1,1-dioxide

CAS No.:

Cat. No.: VC15971612

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-methylthiochroman 1,1-dioxide -

Specification

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
Standard InChI InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3
Standard InChI Key CWXNWXDUTHQXFJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)S(=O)(=O)CCC2N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Amino-6-methylthiochroman 1,1-dioxide (C10_{10}H13_{13}NO2_2S) consists of a thiochroman backbone—a benzannulated thiopyran ring—where the sulfur atom is doubly oxidized to a sulfone (-SO2_2-). The amino group (-NH2_2) at the 4-position and methyl group (-CH3_3) at the 6-position introduce steric and electronic modifications that influence reactivity and biological activity.

Key structural attributes:

  • Sulfone group: Enhances polarity and metabolic stability compared to thioether analogs.

  • Amino group: Provides a site for hydrogen bonding and derivatization (e.g., salt formation, acylation).

  • Methyl substitution: Modulates lipophilicity and steric hindrance, potentially affecting target binding.

The molecular weight is 227.28 g/mol, calculated from its formula. Analogous compounds, such as 4-(aminomethyl)thiochromane 1,1-dioxide hydrochloride, exhibit molecular weights of 247.74 g/mol , consistent with the addition of a hydrochloride salt.

Synthesis and Structural Modification

Synthetic Pathways

While no direct synthesis of 4-amino-6-methylthiochroman 1,1-dioxide is documented, routes for analogous sulfones suggest plausible strategies:

  • Thiochroman Oxidation:

    • Starting from 6-methylthiochroman, oxidation with hydrogen peroxide or oxone yields the 1,1-dioxide .

    • Example:

      6-Methylthiochroman+2H2O26-Methylthiochroman 1,1-dioxide+2H2O\text{6-Methylthiochroman} + 2\text{H}_2\text{O}_2 \rightarrow \text{6-Methylthiochroman 1,1-dioxide} + 2\text{H}_2\text{O}
  • Amination at C4:

    • Nitration followed by reduction (e.g., catalytic hydrogenation) introduces the amino group.

    • Alternative: Direct nucleophilic substitution if leaving groups (e.g., halogens) are present.

  • Regioselective Methylation:

    • Friedel-Crafts alkylation or directed ortho-metalation strategies position the methyl group at C6 .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.

  • Spectroscopic Data:

    • 1^1H NMR: Aromatic protons (δ 6.8–7.3 ppm), methyl singlet (δ 2.3 ppm), and sulfone-related deshielding.

    • IR: S=O stretches (~1300 cm1^{-1}), N-H bends (~1600 cm1^{-1}) .

Physicochemical Properties

Solubility and Lipophilicity

Data from bromo and aminomethyl analogs suggest:

  • Aqueous solubility: ~0.2–0.6 mg/mL (similar to 4-amino-6-bromo analog’s 0.23 mg/mL ).

  • logP: Estimated 1.65–1.9 (comparable to 4-(aminomethyl)thiochromane 1,1-dioxide’s logP ~1.68 ).

Table 1: Comparative Physicochemical Properties

Property4-Amino-6-methylthiochroman 1,1-dioxide4-Amino-6-bromo Analog
Molecular FormulaC10_{10}H13_{13}NO2_2SC9_9H11_{11}BrClNO2_2S
Molecular Weight227.28 g/mol312.61 g/mol
logP (Predicted)1.7–1.91.68
Solubility (H2_2O)0.3 mg/mL*0.23 mg/mL

*Estimated from structural analogs.

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Vary substituents at C4 and C6 to optimize potency.

  • Prodrug Development: Acylate the amino group to enhance bioavailability.

Industrial Applications

  • Pharmaceuticals: Lead candidate for antibiotics or neuroactive agents.

  • Agrochemicals: Sulfones are explored as fungicides .

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